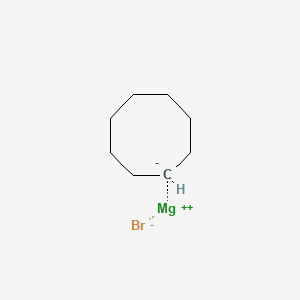

Cyclooctylmagnesium bromide

Beschreibung

Cyclooctylmagnesium bromide (C₈H₁₅BrMg) is a Grignard reagent featuring an eight-membered cycloalkyl group. Grignard reagents like cyclooctylmagnesium bromide are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups . The bromide variant is expected to exhibit higher reactivity compared to its chloride counterpart due to the leaving group ability of bromide ions, though this may also reduce stability .

Eigenschaften

Molekularformel |

C8H15BrMg |

|---|---|

Molekulargewicht |

215.41 g/mol |

IUPAC-Name |

magnesium;cyclooctane;bromide |

InChI |

InChI=1S/C8H15.BrH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

UIGPRXWFDXBBOR-UHFFFAOYSA-M |

Kanonische SMILES |

C1CCC[CH-]CCC1.[Mg+2].[Br-] |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Reaction with Carbonyl Compounds

Cyclooctylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols.

Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is protonated during acidic workup.

Carboxylation with CO₂ or Sodium Methyl Carbonate (SMC)

Cyclooctylmagnesium bromide reacts with CO₂ or SMC to yield carboxylic acids, bypassing traditional gas-handling challenges.

| C₁ Source | Conditions | Product | Yield |

|---|---|---|---|

| Gaseous CO₂ | Ball milling, ZrO₂ vessel, 300 rpm | Cyclooctanecarboxylic acid | 40–59% |

| SMC | Solvent-free milling, 300 rpm, 45 min | Cyclooctanecarboxylic acid | 25–62% |

Key Insight : SMC eliminates gas-handling requirements but generally provides lower yields than CO₂ .

Hydrolysis and Protonation

Quenching cyclooctylmagnesium bromide with water or acids produces cyclooctane, while controlled protonation after electrophilic addition yields functionalized products.

-

Hydrolysis :

Produces cyclooctane quantitatively. -

Protonation Post-Reaction :

After reacting with carbonyl compounds, acidic workup (e.g., HCl) generates alcohols .

Reaction with Epoxides

Cyclooctylmagnesium bromide opens epoxide rings, forming alcohols with extended carbon chains.

Example :

The nucleophile attacks the less substituted carbon of the epoxide, followed by protonation.

Comparative Reactivity and Steric Effects

-

Solvent Sensitivity : Reactions in polar solvents (e.g., THF) proceed faster due to increased dielectric constants, stabilizing transition states .

-

Steric Hindrance : The cyclooctyl group slows reaction kinetics compared to linear alkyl Grignard reagents but reduces ketone formation (common in aryl analogs) .

Side Reactions and Limitations

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key structural parameters of cyclooctylmagnesium bromide with cyclopentyl-, cyclohexylmethyl-, cyclopropyl-, and hexylmagnesium bromides:

*Inferred data; †Estimated based on similar Grignard reagents.

Key Observations :

- Ring Strain vs. Stability: Smaller rings (e.g., cyclopropyl) introduce significant ring strain, enhancing reactivity but reducing stability.

- Molecular Weight and Solubility : Heavier compounds like cyclohexylmethylmagnesium bromide (201.39 g/mol) may exhibit lower solubility in ethers compared to linear analogs (e.g., hexylmagnesium bromide) .

Reactivity Trends:

- Nucleophilicity : Cyclopropylmagnesium bromide > Cyclopentylmagnesium bromide > Cyclooctylmagnesium bromide > Hexylmagnesium bromide. Smaller rings and strained systems increase nucleophilic character .

- Steric Effects : Bulky groups (e.g., cyclohexylmethyl) hinder access to electrophilic centers, reducing reaction rates compared to less hindered reagents .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.